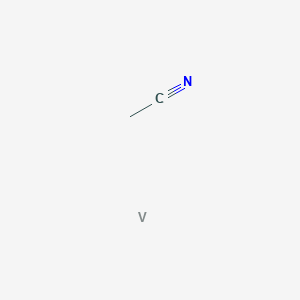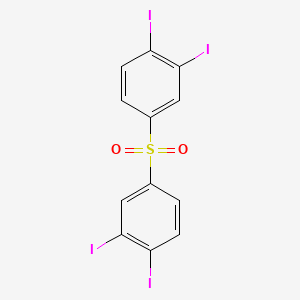
1,1'-Sulfonylbis(3,4-diiodobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis(3,4-diiodobenzene) is an organosulfur compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3,4-diiodobenzene) typically involves the iodination of a precursor compound, such as 3,4-diiodobenzene, followed by the introduction of a sulfonyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the iodination, followed by sulfonylation using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 1,1’-Sulfonylbis(3,4-diiodobenzene) may involve large-scale iodination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfonylbis(3,4-diiodobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis(3,4-diiodobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis(3,4-diiodobenzene) involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations. The iodine atoms can participate in halogen bonding, affecting the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diiodobenzene: A simpler compound with two iodine atoms on a benzene ring, lacking the sulfonyl group.
1,1’-Sulfonylbis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of iodine atoms.
Uniqueness
1,1’-Sulfonylbis(3,4-diiodobenzene) is unique due to the presence of both iodine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
130367-99-6 |
|---|---|
Molekularformel |
C12H6I4O2S |
Molekulargewicht |
721.86 g/mol |
IUPAC-Name |
4-(3,4-diiodophenyl)sulfonyl-1,2-diiodobenzene |
InChI |
InChI=1S/C12H6I4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H |
InChI-Schlüssel |
NJFBIVPOHTXVGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)I)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

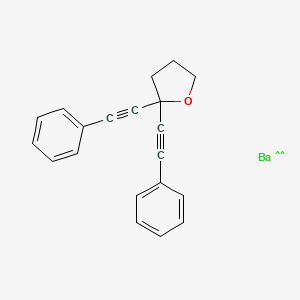
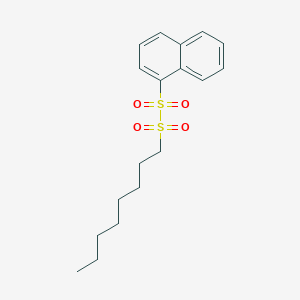
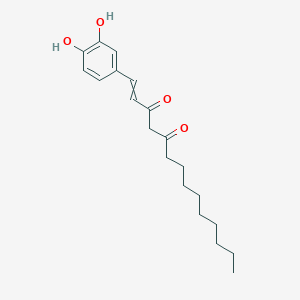



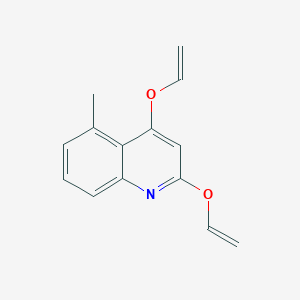
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
